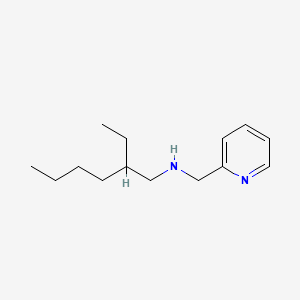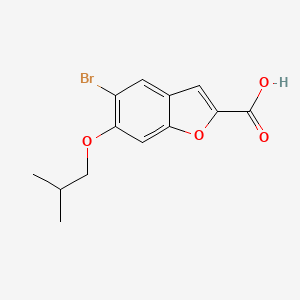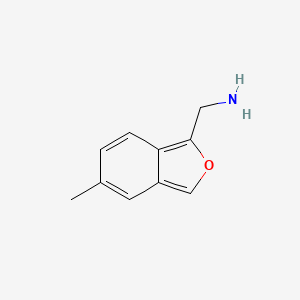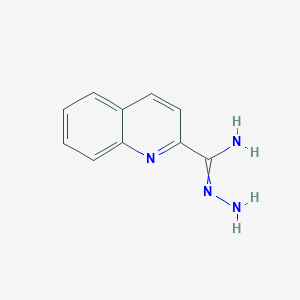![molecular formula C6H6F3N3O B11821536 N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(2,2,2-トリフルオロエチル)ピラゾール-4-イル]メチリデン]ヒドロキシルアミンは、その潜在的な生物活性とさまざまな用途から、科学研究において注目を集めている化学化合物です 。これは、ピラゾール環にトリフルオロエチル基が結合したユニークな構造を持つことで知られており、化学、生物学、医学などのさまざまな分野で注目されています。
準備方法
合成経路と反応条件
N-[[1-(2,2,2-トリフルオロエチル)ピラゾール-4-イル]メチリデン]ヒドロキシルアミンの合成は、通常、1-(2,2,2-トリフルオロエチル)ピラゾールとヒドロキシルアミンを特定の条件下で反応させることにより行われます。 反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、温度は約室温からわずかに高温に維持されます 。反応は中間体の生成を経て進行し、その後さらに反応して最終生成物を生成します。
工業生産方法
この化合物の工業生産方法は十分に文書化されていませんが、おそらく実験室規模の合成手順をスケールアップしたものです。これには、製品の高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。さらに、工業的な方法は、試薬と製品を扱うための費用対効果と安全対策に重点を置いています。
化学反応の分析
反応の種類
N-[[1-(2,2,2-トリフルオロエチル)ピラゾール-4-イル]メチリデン]ヒドロキシルアミンは、さまざまな種類の化学反応を起こします。以下が含まれます。
酸化: この化合物は酸化されてニトロソ誘導体を生成します。
還元: 還元反応は、この化合物をアミンまたは他の還元形に変換します。
置換: トリフルオロエチル基は、適切な条件下で他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はニトロソ誘導体を生成する可能性があり、還元はアミンを生成する可能性があります。置換反応はさまざまな官能基を導入することができ、さまざまな誘導体につながります。
科学研究での応用
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、潜在的な生物活性を持っていることが示されており、創薬研究の候補として考えられています。
医学: 抗炎症剤または抗がん剤としての使用など、その潜在的な治療的用途を調査するための研究が進められています。
産業: これは、新しい材料の開発や、さまざまな産業プロセスにおける試薬として使用されています。
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
N-[[1-(2,2,2-トリフルオロエチル)ピラゾール-4-イル]メチリデン]ヒドロキシルアミンの作用機序は、特定の分子標的と経路との相互作用に関与しています 。トリフルオロエチル基とピラゾール環はその活性において重要な役割を果たします。この化合物は、酵素や受容体と相互作用して、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的はまだ調査中ですが、予備研究では、炎症や細胞増殖に関与するシグナル伝達経路を調節する可能性があることを示唆しています。
類似の化合物との比較
類似の化合物
- N-[[1-(2,2,2-トリフルオロエチル)ピラゾール-4-イル]メチリデン]アミン
- N-[[1-(2,2,2-トリフルオロエチル)ピラゾール-4-イル]メチリデン]ヒドラジン
独自性
N-[[1-(2,2,2-トリフルオロエチル)ピラゾール-4-イル]メチリデン]ヒドロキシルアミンは、ヒドロキシルアミン基の存在により独自です。この基は、ヒドロキシルアミン基のない類似の化合物ができない特定の反応と相互作用を可能にします。さらに、トリフルオロエチル基は、その安定性と生物活性を高め、研究や産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]amine
- N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydrazine
Uniqueness
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that similar compounds without the hydroxylamine group cannot. Additionally, the trifluoroethyl group enhances its stability and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H6F3N3O |
|---|---|
分子量 |
193.13 g/mol |
IUPAC名 |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)4-12-3-5(1-10-12)2-11-13/h1-3,13H,4H2 |
InChIキー |
FSBBOBJCFUDRLP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CC(F)(F)F)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)



![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)




![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
